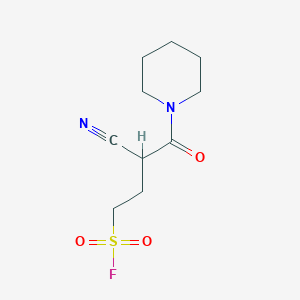
l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony: is a synthetic compound with a complex structure that includes a piperidine ring, a cyano group, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidine ring, introduction of the cyano group, and the addition of the sulfonyl fluoride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, offering new avenues for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The cyano group may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfony
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonamide
- l fluoride, gamma-cyano-delta-oxo-1-Piperidinebutanesulfonate
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a versatile tool in research and industrial applications.
Properties
Molecular Formula |
C10H15FN2O3S |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-cyano-4-oxo-4-piperidin-1-ylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H15FN2O3S/c11-17(15,16)7-4-9(8-12)10(14)13-5-2-1-3-6-13/h9H,1-7H2 |
InChI Key |
XLYPTQINZWPCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCS(=O)(=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















